molecular formula C20H28 B1329849 Biadamantylidene CAS No. 30541-56-1

Biadamantylidene

Cat. No. B1329849
CAS RN: 30541-56-1
M. Wt: 268.4 g/mol
InChI Key: KRDXURLKZNAXAQ-UHFFFAOYSA-N
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Patent
US04225734

Procedure details

A slurry of titanium trichloride (3.10 gm, 20.0 mmol) in 40 ml dry tetrahydrofuran was prepared under a nitrogen atmosphere, and powdered lighium aluminum hydride (380 mg, 10.0 mmol) was cautiously added. The resulting solution was stirred for one hour at room temperature to form the Ti(II) reagent, and a solution of adamantanone (1.50 gm, 10.0 mmol) in 10 ml dry Tetrahydrofuran was added. The reaction was refluxed for twelve hours, then poured into 50 ml 2 N aqueous hydrochloric acid. The solution was extracted several times with ether, and the ether extracts were combined, washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated by solvent removal at the rotary evaporator. The resulting residue was further pruified by chromatography over silica gel. Elution with haxane gave 1.15 gm (85% yield) adamantylideneadamantane, identified by its spectral properties (infra-red, mass spectrum, and nuclear magnetic resonance), and by its melting point: mp 185°-186°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.Cl>O1CCCC1>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[C:2]1[CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]4)[CH2:4]3)[CH2:8]2

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for twelve hours
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted several times with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by solvent removal at the rotary evaporator
WASH
Type
WASH
Details
Elution with haxane

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.